Indobufen-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Indobufen-d5 is a deuterium-labeled analog (3,3,4,4,4-d5) for use as an internal standard in LC-MS/MS and GC-MS analyses of Indobufen in plasma, serum, and urine. Co-eluting yet mass-distinct, it corrects for ion suppression and extraction variability, essential for accurate PK parameters (Cmax, AUC) in bioequivalence trials. Not a therapeutic agent; for analytical R&D, method validation, and QC applications only.

Molecular Formula C18H17NO3
Molecular Weight 300.4 g/mol
Cat. No. B12400372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndobufen-d5
Molecular FormulaC18H17NO3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/i1D3,2D2
InChIKeyAYDXAULLCROVIT-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indobufen-d5 for Pharmaceutical Bioanalysis: Deuterated Internal Standard Specifications and Procurement Guide


Indobufen-d5 is a stable isotope-labeled analog of the antiplatelet drug Indobufen, wherein five hydrogen atoms are replaced by deuterium . This compound is an analytical reference standard rather than a therapeutic agent, serving as an internal standard for quantitative LC-MS/MS, GC-MS, and NMR analyses of Indobufen in biological matrices . The labeling positions are specifically located on the butyric acid side chain (3,3,4,4,4-d5) as established in published characterizations . Unlike the parent drug Indobufen—a reversible platelet COX-1 inhibitor with antiplatelet and anticoagulant properties —the deuterated form is specifically designed for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development .

Critical Role of Indobufen-d5 in Mitigating LC-MS Matrix Effects: Why Unlabeled Standards Are Inadequate


Substituting Indobufen-d5 with unlabeled Indobufen or structurally similar internal standards (e.g., racemic flurbiprofen) compromises quantitative accuracy due to differential ionization efficiencies and matrix effects inherent to LC-MS analysis . While older methods employed non-isotopic internal standards such as racemic flurbiprofen with UV detection (LOQ of 0.25 μg/mL) , modern LC-MS/MS workflows demand isotopically labeled standards to correct for ion suppression and extraction variability, particularly in complex biological matrices such as plasma and serum . The deuterated analog co-elutes with the analyte while being distinguishable by mass, providing near-identical chemical behavior for precise quantification across sample processing steps . This critical function cannot be replicated by unlabeled compounds or structurally distinct alternatives, making Indobufen-d5 an essential procurement for rigorous Indobufen bioanalysis .

Quantitative Differentiation of Indobufen-d5: Direct Comparative Evidence for Analytical Method Selection


Mass Spectrometric Distinction: +5 Da Mass Shift Enables Specific Quantification in Complex Biological Matrices

Indobufen-d5 provides a distinct mass shift of +5 Da relative to unlabeled Indobufen (m/z 295.33 → 300.36), enabling unequivocal MS detection and quantification without isotopic interference . This mass differential is superior to alternative non-isotopic internal standards, such as racemic flurbiprofen, which exhibit different chromatographic retention times and ionization efficiencies, leading to variable correction of matrix effects .

LC-MS/MS Bioanalysis Stable Isotope Labeling Pharmacokinetics

Minimal Deuterium Isotope Effect: Comparable Physicochemical Properties Ensure Reliable Quantification

The computed logP for Indobufen-d5 is 3.43 , closely matching the lipophilicity of unlabeled Indobufen. This minimizes the deuterium isotope effect on chromatographic retention time, ensuring the internal standard co-elutes precisely with the analyte to correct for ion suppression across the entire peak . In contrast, non-isotopic internal standards such as racemic flurbiprofen exhibit distinct retention behaviors, reducing their effectiveness in compensating for matrix effects .

Isotope Effect Chromatography Method Validation Bioequivalence

Regulatory Compliance: Indobufen-d5 as a Fully Characterized Reference Standard for Pharmacopeial Traceability

Indobufen-d5 is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) . It serves as a reference standard traceable against pharmacopeial standards (USP or EP) . This level of characterization and documentation is not available for generic, unlabeled Indobufen or alternative internal standards, which are typically provided without full certification for quantitative reference purposes .

Regulatory Science Quality Control Reference Standards GMP

Verified Purity Profile: ≥98% Purity by HPLC with Multi-Modal Characterization

Commercially available Indobufen-d5 is consistently specified at ≥98% purity by HPLC . In contrast, unlabeled Indobufen analytical standards may have lower or less rigorously verified purity, and alternative internal standards like racemic flurbiprofen are not characterized for use as Indobufen surrogates . The high purity of Indobufen-d5 ensures minimal interference from impurities in MS detection, which is critical for achieving low limits of quantification (LLOQ) in bioanalytical methods .

Analytical Chemistry Quality Assurance HPLC Purity Analysis

Optimal Applications of Indobufen-d5 in Drug Development and Clinical Bioanalysis


Quantitative Bioanalysis of Indobufen in Pharmacokinetic and Bioequivalence Studies

Indobufen-d5 is the preferred internal standard for LC-MS/MS quantification of Indobufen in human plasma, serum, and urine samples collected during Phase I pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring (TDM) . Its use corrects for matrix effects and extraction variability, enabling accurate determination of Cmax, AUC0-t, and other key PK parameters .

Analytical Method Development and Validation for Pharmaceutical Quality Control

As a fully characterized reference standard, Indobufen-d5 is employed in the development and validation of HPLC and LC-MS methods for assay, impurity profiling, and dissolution testing of Indobufen drug products . Its traceability to pharmacopeial standards (USP/EP) makes it suitable for GMP/GLP environments .

Metabolomics and Drug-Drug Interaction Studies Involving Indobufen

In metabolomic investigations, such as those comparing the pharmacodynamic effects of Indobufen and Aspirin in post-angioplasty patients, Indobufen-d5 serves as a critical internal standard for accurate LC-MS/MS quantification of Indobufen and its metabolites . This enables robust statistical analysis of metabolite changes and pathway alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indobufen-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.